Ethyl Chroman-2-carboxylate

Lipid Metabolism Cardiovascular Research In Vivo Pharmacology

Ethyl Chroman-2-carboxylate (CAS 24698-77-9) is a chiral chromane derivative with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol. It is characterized by a bicyclic chroman core fused to a benzene ring, with an ethyl ester group at the 2-position.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 24698-77-9
Cat. No. B3021070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl Chroman-2-carboxylate
CAS24698-77-9
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC2=CC=CC=C2O1
InChIInChI=1S/C12H14O3/c1-2-14-12(13)11-8-7-9-5-3-4-6-10(9)15-11/h3-6,11H,2,7-8H2,1H3
InChIKeyPSOZUQKKUGXCEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Chroman-2-carboxylate (CAS 24698-77-9) Product Overview for Research and Industrial Procurement


Ethyl Chroman-2-carboxylate (CAS 24698-77-9) is a chiral chromane derivative with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol . It is characterized by a bicyclic chroman core fused to a benzene ring, with an ethyl ester group at the 2-position. The compound exhibits a boiling point of approximately 299.9°C at 760 mmHg, a density of 1.137 g/cm³, a flash point of 122°C, and a calculated LogP of 1.94 . As a racemic mixture, it is a versatile intermediate in the synthesis of various bioactive molecules, including pharmaceuticals such as repinotan and nebivolol [1].

Why Generic Substitution of Ethyl Chroman-2-carboxylate Fails in Specialized Applications


Generic substitution of ethyl chroman-2-carboxylate is not straightforward due to its role as a chiral building block, where the specific enantiomeric form (R- or S-) is critical for downstream biological activity [1]. Furthermore, the presence and nature of substituents on the chroman ring dramatically alter its pharmacological profile. For instance, while the unsubstituted chroman serves as a versatile scaffold, its 6-substituted analogs exhibit vastly different lipid-modulating effects in vivo, ranging from no activity to potent, selective triglyceride reduction [2]. Therefore, selecting the precise chroman derivative is essential for achieving the desired chemical or biological outcome, and simple replacement with another 'chroman-2-carboxylate' is likely to fail.

Quantitative Differentiation Evidence for Ethyl Chroman-2-carboxylate (CAS 24698-77-9) vs. Analogs


Differential Antilipidemic Activity in Vivo: Selective Triglyceride Normalization vs. Cholesterol-Lowering Agents

In a head-to-head comparative study in a Triton WR-1339 induced hyperlipidemic rat model, ethyl 6-cyclohexylchroman-2-carboxylate exhibited a unique pharmacological profile. Unlike clofibrate and other chroman analogs, it did not significantly lower cholesterol levels but specifically normalized triglyceride levels to those of normal controls [1]. This contrasts with the unsubstituted ethyl chroman-2-carboxylate and its 6-chloro analog, which act more like clofibrate, lowering both cholesterol and triglycerides [2].

Lipid Metabolism Cardiovascular Research In Vivo Pharmacology

Solubility Profile: Favorable Organic Solvent Solubility for Synthetic Applications

Ethyl chroman-2-carboxylate exhibits high solubility in common organic solvents such as methanol, ethanol, ethyl acetate, and dichloromethane, while being insoluble in water . This solubility profile is advantageous for a wide range of synthetic transformations and workup procedures, facilitating reactions in anhydrous, inert atmospheres. In contrast, many in-class compounds, particularly more polar or highly substituted analogs, may have significantly different solubility characteristics, potentially limiting their utility in certain reaction conditions.

Organic Synthesis Reaction Optimization Process Chemistry

Commercial Availability and Purity Standards: A Consistent Building Block

Ethyl chroman-2-carboxylate is a readily available research chemical from multiple reputable suppliers, typically offered at a purity of 95% to 97% . This contrasts with many of its substituted analogs (e.g., 6-chloro, 6-phenyl, or 6-cyclohexyl derivatives), which are not commercially available as standard items and require custom synthesis [1]. The reliable commercial supply of the unsubstituted core scaffold ensures consistent quality and reduces lead times for research projects, making it the preferred starting material for derivative synthesis or library generation.

Chemical Procurement Quality Control Research Supply Chain

Enantiomeric Forms as Key Chiral Building Blocks for Asymmetric Synthesis

The racemic ethyl chroman-2-carboxylate can be resolved into its (R)- and (S)-enantiomers, which are valuable chiral building blocks for the synthesis of optically pure pharmaceuticals [1]. For example, the absolute configuration at the 2-position of the chroman ring is crucial for the activity of drugs like nebivolol, where the d-enantiomer exhibits over 1000-fold higher beta receptor affinity than the l-enantiomer [2]. While the racemate is a versatile starting material, access to the pure enantiomers allows for the stereocontrolled synthesis of drug candidates with improved efficacy and safety profiles. This contrasts with achiral or different scaffolds where stereochemistry is not a key design element.

Asymmetric Synthesis Chiral Chemistry Medicinal Chemistry

Optimal Application Scenarios for Ethyl Chroman-2-carboxylate (CAS 24698-77-9)


Core Scaffold for Structure-Activity Relationship (SAR) Studies in Lipid Metabolism

Ethyl chroman-2-carboxylate serves as an ideal starting point for medicinal chemistry programs focused on lipid metabolism. As demonstrated by Witiak et al. [1], the unsubstituted chroman core can be systematically modified to explore the effects of substituents (e.g., chloro, phenyl, cyclohexyl) on antilipidemic activity. This allows researchers to establish SAR and identify lead compounds with desired, selective effects on triglyceride or cholesterol levels, as seen with the 6-cyclohexyl analog. The compound's commercial availability facilitates rapid library synthesis and biological evaluation.

Chiral Intermediate for Asymmetric Synthesis of Pharmaceuticals

The chiral nature of the chroman-2-carboxylate scaffold makes it a critical intermediate for the synthesis of enantiomerically pure pharmaceuticals [2]. Through established enzymatic resolution methods, the racemic ethyl ester can be separated into its (R)- and (S)-forms, which are then used to build complex drug molecules. This is exemplified by the synthesis of nebivolol and repinotan, where the stereochemistry at the 2-position is paramount for high-affinity binding to biological targets [3]. Procuring the racemic ester is the first step in accessing these valuable chiral building blocks.

Versatile Building Block for Parallel Synthesis and Library Generation

Ethyl chroman-2-carboxylate is an excellent building block for generating diverse chemical libraries through parallel synthesis. Its solubility in common organic solvents (MeOH, EtOH, EtOAc, DCM) allows for a wide range of reaction conditions, including ester hydrolysis, amide bond formation, and nucleophilic substitutions. This enables the rapid creation of focused compound collections for screening against various biological targets, particularly in the fields of oxidative stress and neuroprotection, where the chroman core is a known privileged structure [4].

Analytical Reference Standard for Method Development

Due to its well-defined physicochemical properties (boiling point, LogP, density) and high commercial purity (95-97%) , ethyl chroman-2-carboxylate can serve as a reliable reference standard in analytical chemistry. It is suitable for developing and validating HPLC, GC, or other separation methods for monitoring reactions or purifying chroman-containing compounds. Its stability under recommended storage conditions (2-8°C, sealed in dry environment) [5] further supports its use as a consistent calibration standard.

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